N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide typically involves multi-step organic reactions, including acylation, benzylation, and nitrosation processes. For example, compounds such as 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines were discovered as potent apoptosis inducers through a proprietary cell- and caspase-based high-throughput screening (HTS) assay, indicating a complex synthesis route that may involve similar steps or methodologies (Kemnitzer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often includes pyrimidine or pyridine rings, which are crucial for their biological activity and chemical properties. For instance, the crystal and molecular structure of related compounds has been determined using X-ray diffraction analysis, revealing important interactions and crystalline ordering in layers by the stacking of rings through π-π interactions (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving this compound and its analogs are diverse, including acylation, benzylation, nitrosation, and cycloaddition. These reactions contribute to the compound's reactivity and potential functionality in various biological or chemical contexts. For example, the acylation of 6-(methylamino)-5-nitrosopyrimidine demonstrated the potential for creating various derivatives with distinct chemical properties (Steinlin & Vasella, 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For compounds similar to this compound, the crystal structure analysis reveals the influence of intramolecular interactions on the compound's physical state and behavior (Prasad et al., 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential biological activity, are crucial for understanding the compound's utility and safety. The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, for example, highlight the importance of chemical modifications on the biological effects of these molecules, suggesting a similar potential for this compound (Morgan et al., 1990).
properties
IUPAC Name |
N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-16(9-19)11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDTUFUQDKHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)N(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402998 |
Source
|
Record name | AB-323/13887070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72816-91-2 |
Source
|
Record name | AB-323/13887070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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